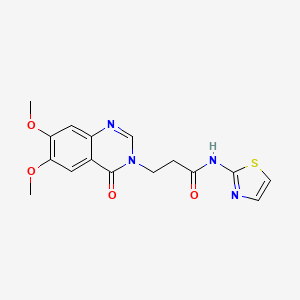
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The presence of both quinazolinone and thiazole moieties in its structure suggests potential pharmacological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under reflux conditions.
Coupling of Quinazolinone and Thiazole: The final step involves the coupling of the quinazolinone and thiazole moieties through a propanamide linker. This can be achieved by reacting the quinazolinone derivative with a thiazole-containing amine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
属性
分子式 |
C16H16N4O4S |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H16N4O4S/c1-23-12-7-10-11(8-13(12)24-2)18-9-20(15(10)22)5-3-14(21)19-16-17-4-6-25-16/h4,6-9H,3,5H2,1-2H3,(H,17,19,21) |
InChI 键 |
GIRRPTXDGCLGLN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC=CS3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R)-(4-hydroxyphenyl){[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}ethanoic acid](/img/structure/B14937285.png)
![2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14937295.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B14937312.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B14937332.png)
![N-[3-(5-methoxy-1H-indol-1-yl)propyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B14937338.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14937346.png)
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B14937351.png)
![1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14937355.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B14937357.png)
